Lipophilicity Comparison: Ortho vs. Para Regioisomer
Computed XLogP3‑AA for 1‑(2‑cyanophenyl)azetidine‑3‑carboxylic acid is 1.1, indicating moderate lipophilicity [1]. In contrast, the 4‑cyano (para) regioisomer exhibits a higher calculated logP (XLogP3 = 1.8), consistent with a more linear, less sterically hindered arrangement of the cyanophenyl group [2]. The ortho substitution reduces logP by approximately 0.7 units, which can affect membrane permeability, solubility, and chromatographic retention time.
| Evidence Dimension | Calculated octanol–water partition coefficient |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.1 |
| Comparator Or Baseline | 1‑(4‑Cyanophenyl)azetidine‑3‑carboxylic acid: XLogP3 = 1.8 |
| Quantified Difference | Reduction of 0.7 logP units |
| Conditions | PubChem computed property (XLogP3 algorithm) |
Why This Matters
A 0.7 unit difference in logP can translate to a five‑fold change in partition coefficient, directly influencing compound solubility in aqueous buffers versus organic solvents, as well as its behavior in reversed‑phase HPLC purification and biological membrane permeability assays.
- [1] PubChem. (2026). 1-(2-Cyanophenyl)azetidine-3-carboxylic acid (XLogP3‑AA = 1.1). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/64259701 View Source
- [2] PubChem. (2026). 1-(4-Cyanophenyl)azetidine-3-carboxylic acid (XLogP3 = 1.8). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/64259701 View Source
